Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate

Catalog No.
S1535052
CAS No.
126067-52-5
M.F
C13H13ClN2O2
M. Wt
264.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-ca...

CAS Number

126067-52-5

Product Name

Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate

IUPAC Name

ethyl 1-(4-chlorophenyl)-5-methylpyrazole-3-carboxylate

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

InChI

InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12-8-9(2)16(15-12)11-6-4-10(14)5-7-11/h4-8H,3H2,1-2H3

InChI Key

HSKGILULYYHRBW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C(=C1)C)C2=CC=C(C=C2)Cl

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C)C2=CC=C(C=C2)Cl

Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structural features, which include a pyrazole ring substituted with a 4-chlorophenyl group and an ethyl carboxylate moiety. The molecular formula is C13H13ClN2O2C_{13}H_{13}ClN_{2}O_{2}, and it exhibits a monoclinic crystal structure with specific lattice parameters that contribute to its stability and reactivity .

The compound's structural uniqueness arises from the presence of the chlorophenyl group, which enhances its biological activity and potential applications in medicinal chemistry. The crystal packing is primarily stabilized by van der Waals interactions, making it an interesting subject for further study in terms of molecular interactions and properties .

Typical of pyrazole derivatives. These may include:

  • Nucleophilic substitutions: The carboxylate group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Condensation reactions: The compound can react with aldehydes or ketones to form more complex structures through condensation mechanisms.
  • Reduction reactions: The carbonyl group can be reduced to alcohols or further transformed into other functional groups depending on the reagents used.

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate has been studied for its biological activities, particularly its antimicrobial properties. Research indicates that compounds within the pyrazole class exhibit significant pharmacological effects, including:

  • Antimicrobial activity: Studies have shown that this compound demonstrates notable efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
  • Potential anticancer properties: Similar compounds in the pyrazole family have been reported to possess anticancer activities, suggesting that ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate may also exhibit such effects .

The synthesis of ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate typically involves several steps:

  • Formation of phenylazide: A chlorinated aniline is treated with sodium nitrite in acidic conditions to form phenylazide.
  • Cyclization with ethyl acetoacetate: The phenylazide is then reacted with ethyl acetoacetate in the presence of a base (such as potassium carbonate) to facilitate cyclization, resulting in the formation of the pyrazole ring.
  • Purification: The crude product is purified through crystallization techniques, yielding colorless crystals with a melting point range of 168–170 °C .

This multi-step synthesis underscores the complexity and potential challenges associated with producing this compound.

Given its biological activity and unique chemical structure, ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate has several potential applications:

  • Pharmaceutical development: Its antimicrobial and possible anticancer properties make it a candidate for drug development.
  • Chemical research: As a synthetic intermediate, it can be utilized in the development of new compounds with enhanced biological activities.
  • Agricultural chemistry: Similar compounds have been explored for use as agrochemicals, suggesting potential applications in pest control.

Interaction studies involving ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate focus on its binding affinities and mechanisms of action against biological targets. These studies are essential for understanding how the compound interacts at a molecular level with enzymes or receptors relevant to its antimicrobial or anticancer activities.

Research utilizing techniques such as molecular docking and spectroscopic methods could provide insights into these interactions, guiding further optimization of the compound for enhanced efficacy.

Similar Compounds: Comparison

Several compounds share structural similarities with ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate. Here are some notable examples:

Compound NameStructureNotable Features
Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylateC13H13BrN2O2Similar structure but bromine substitution; explored for biological activity.
Ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylateC15H14ClN2O2Contains an additional phenyl group; studied for antimicrobial properties.
Ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylateC13H13ClN2O2Variation in chlorophenol substitution; evaluated for similar biological activities .

The uniqueness of ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate lies in its specific halogen substitution pattern and resultant biological profile, distinguishing it from other pyrazole derivatives.

XLogP3

3.5

Wikipedia

Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate

Dates

Last modified: 07-17-2023

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